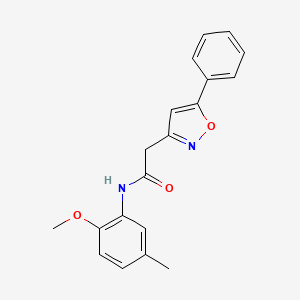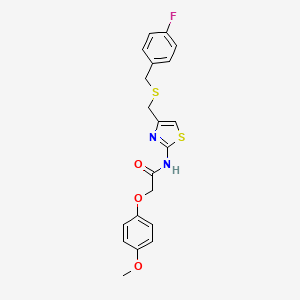
2-(5-chloro-3-méthyl-1H-pyrazol-1-yl)acétate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chloro group at the 5-position and a methyl group at the 3-position of the pyrazole ring, with an ethyl acetate moiety attached to the 2-position.
Applications De Recherche Scientifique
Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives and imidazole-containing compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, suggesting that this compound may also have broad effects on cellular biochemistry .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 5-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative, while oxidation can produce a pyrazole oxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(5-chloro-3-phenyl-1H-pyrazol-1-yl)acetate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-4-yl)acetate: Similar structure but with the ethyl acetate moiety attached at the 4-position.
Uniqueness
Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the chloro and methyl groups at specific positions on the pyrazole ring can significantly influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDWRSMHUUIEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-4-(furan-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2441364.png)



![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)


![3-((4-methyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2441376.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2441379.png)
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)
![1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2441386.png)
